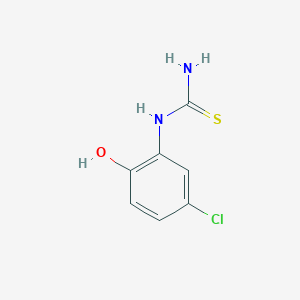

(5-Chloro-2-hydroxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Chemical Science

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. semanticscholar.org Their structural similarity to ureas, with a sulfur atom replacing the oxygen, leads to distinct chemical properties. semanticscholar.org This unique structure allows for a wide range of chemical modifications, resulting in a vast library of thiourea derivatives. These compounds are not only pivotal as intermediates in organic synthesis but also exhibit a remarkable spectrum of biological activities. mdpi.com In medicinal chemistry, thiourea derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.govnih.gov Beyond medicine, they find applications in agriculture as herbicides and insecticides. semanticscholar.orgresearchgate.net

Significance of Halogenated and Hydroxylated Phenyl Moieties in Organic Synthesis

The incorporation of halogen atoms, such as chlorine, and hydroxyl groups into phenyl rings significantly influences the physicochemical properties and reactivity of organic molecules. youtube.comhyphadiscovery.com Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov The chloro group, in particular, can participate in halogen bonding, a non-covalent interaction that can enhance binding to proteins and other macromolecules. acs.org

Hydroxyl groups, on the other hand, introduce polarity and the capacity for hydrogen bonding, which is crucial for molecular recognition in biological systems. hyphadiscovery.comunina.it The presence of a hydroxyl group can impact a molecule's solubility, metabolic pathways, and interaction with receptors. hyphadiscovery.com The strategic placement of these functional groups on a phenyl ring is a key strategy in drug design and the synthesis of novel organic materials. youtube.comhyphadiscovery.com

Specific Research Focus on (5-Chloro-2-hydroxyphenyl)thiourea and its Analogues

The compound this compound, which features both a chloro and a hydroxyl substituent on the phenyl ring, represents a specific area of research within the broader field of thiourea chemistry. Its structure combines the key attributes of halogenated and hydroxylated phenyl moieties with the versatile thiourea core. Research on this compound and its analogues aims to understand how this unique combination of functional groups influences its chemical behavior and biological potential. Studies have explored its synthesis, structural characterization, and antimicrobial properties. nih.gov The investigation of its analogues allows for the exploration of structure-activity relationships, providing insights into how modifications to the phenyl ring or the thiourea group affect its properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂OS |

| Molecular Weight | 202.66 g/mol chemsrc.com |

| CAS Number | 89793-06-6 chemsrc.comfluorochem.co.uk |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | 333.7°C at 760 mmHg chemsrc.com |

| Density | 1.584 g/cm³ chemsrc.com |

| LogP | 2.47440 chemsrc.com |

Synthesis and Characterization

A derivative of the title compound, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (B2884064), was synthesized by reacting 2-amino-4-chlorophenol (B47367) with benzoyl isothiocyanate. nih.gov The structure of this synthesized compound was confirmed using various analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy, and single-crystal X-ray diffraction analysis. nih.gov Computational studies using density functional theory (DFT) were also performed to analyze the molecular structure and vibrational frequencies. nih.gov

Biological Activities

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Specifically, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea was screened for its activity against pathogenic bacteria and fungi. nih.gov While the detailed results of these screenings are specific to the benzoyl derivative, it points to the potential of the core this compound scaffold in the development of new anti-infective agents. nih.gov The broader class of thiourea derivatives is well-documented for a wide array of biological activities, including antibacterial, antifungal, and anticancer effects. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2OS/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHLYWNKLYGHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373969 | |

| Record name | (5-chloro-2-hydroxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-06-6 | |

| Record name | NSC24997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-chloro-2-hydroxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Confirmation

A suite of spectroscopic methods has been employed to verify the molecular structure of (5-Chloro-2-hydroxyphenyl)thiourea, each providing unique insights into the compound's functional groups and electronic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The vibrational frequencies observed in the FT-IR spectrum provide clear evidence for the thiourea (B124793) and hydroxyphenyl moieties. A broad band in the region of 3300-3600 cm⁻¹ is typically associated with the stretching vibrations of the N-H and O-H groups involved in hydrogen bonding. researchgate.net More specifically, a well-defined band around 3406 cm⁻¹ can be attributed to the N-H stretching vibration. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations, which appear around 3013 cm⁻¹, and C=C aromatic stretching vibrations, which are observed in the 1433-1596 cm⁻¹ range. researchgate.net The C-Cl stretching vibration is identifiable by a peak around 727-769 cm⁻¹. researchgate.net

Interactive Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| N-H and O-H Stretching | 3300-3600 | Amine and Hydroxyl |

| N-H Stretching | ~3406 | Amine |

| Aromatic C-H Stretching | ~3013 | Phenyl Ring |

| Aromatic C=C Stretching | 1433-1596 | Phenyl Ring |

| C-Cl Stretching | 727-769 | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the thiourea's NH₂ group typically appear as a singlet around 7.05 ppm. researchgate.net The protons of the aromatic ring will resonate in the aromatic region of the spectrum, and their specific chemical shifts and splitting patterns are influenced by the positions of the chloro and hydroxyl substituents. The hydroxyl proton will also give rise to a characteristic signal.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The thiocarbonyl (C=S) carbon of the thiourea group is particularly noteworthy, with its resonance appearing at a characteristic downfield chemical shift.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, when dissolved in solvents like acetonitrile (B52724) and methanol, reveals absorption bands that are characteristic of its electronic structure. nih.gov These absorptions are due to π → π* and n → π* transitions within the aromatic ring and the thiocarbonyl group. The exact position and intensity of these bands can be influenced by the solvent environment.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to this compound, providing unambiguous data on its molecular geometry, conformation, and intermolecular interactions.

Determination of Precise Molecular Geometry and Conformation

X-ray diffraction analysis of a single crystal of a derivative, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (B2884064), has provided detailed information about its molecular structure. nih.gov This analysis allows for the precise measurement of bond lengths and angles within the molecule, confirming the connectivity of the atoms. The molecule is observed to be nearly planar. nih.gov For instance, in a related compound, 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone, the molecule is essentially planar with a root-mean-square deviation of 0.108 Å. nih.gov

Analysis of Intramolecular Hydrogen Bonding (e.g., N-H···O, N-H···S)

A significant feature revealed by the single crystal X-ray diffraction analysis is the presence of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in stabilizing the molecular conformation. In a similar structure, an intramolecular O-H···N hydrogen bond is observed, which contributes to the planarity of the molecule and forms an S(6) ring motif. nih.gov Additionally, an N-H···N hydrogen bond can also be present, creating an S(5) ring motif. nih.gov In the crystal lattice, molecules can be linked by intermolecular N-H···S hydrogen bonds, leading to the formation of dimers with an R₂²(8) ring motif. nih.gov These hydrogen bonding networks are critical in defining the supramolecular architecture of the compound in the solid state.

Interactive Table: Key Intramolecular Hydrogen Bond Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | Ring Motif |

| O | H | N | O-H···N | S(6) |

| N | H | N | N-H···N | S(5) |

| N | H | S | N-H···S (intermolecular) | R₂²(8) |

Investigation of Intermolecular Interactions

In the crystal structure of the related 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, a variety of intermolecular hydrogen bonds are observed. The thiourea and the hydroxyl groups are primary sites for hydrogen bonding. Specifically, N-H···O and O-H···S hydrogen bonds are prominent, creating a robust network that links adjacent molecules.

Elucidation of Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions results in a specific three-dimensional packing arrangement, or supramolecular assembly. In many thiourea derivatives, the formation of centrosymmetric dimers via N-H···S hydrogen bonds is a common motif. researchgate.net These dimers can then be further interconnected through other hydrogen bonds and weaker interactions to form extended chains, sheets, or more complex three-dimensional networks.

For 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, the crystal structure reveals a specific packing arrangement where molecules are linked into a stable supramolecular architecture. nih.gov The presence of the chloro and hydroxyl substituents on the phenyl ring plays a significant role in directing these interactions and influencing the final crystal packing. The specific geometry of these interactions, including bond distances and angles, can be precisely determined from single-crystal X-ray diffraction data.

Conformational Analysis and Tautomeric Equilibrium

The flexibility of the thiourea backbone allows for different spatial orientations of the substituent groups, leading to various conformers. Additionally, the potential for proton migration gives rise to tautomeric forms.

Conformational Analysis:

The rotation around the C-N bonds of the thiourea moiety and the C-C bond connecting the phenyl ring to the nitrogen atom can lead to different conformers. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and identifying the most stable conformations. nih.gov For aryl-substituted thioureas, the planarity between the thiourea group and the adjacent aryl ring can be influenced by steric and electronic factors. vanderbilt.edu In some cases, non-planar arrangements may be energetically favored. vanderbilt.edu The presence of an intramolecular hydrogen bond between the hydroxyl group and the thiourea sulfur or nitrogen atom can significantly restrict conformational freedom and stabilize a particular conformer.

Tautomeric Equilibrium:

Thiourea and its derivatives can exist in a tautomeric equilibrium between the thione form (C=S) and the thioenol (or iminothiol) form (C-SH). researchgate.net This equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the pH.

Thione Form: S=C(NHR)(NHR')

Thioenol Form: HS-C(=NR)(NHR')

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For derivatives of (5-Chloro-2-hydroxyphenyl)thiourea, such as 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (B2884064), DFT calculations have been instrumental in providing detailed structural and spectroscopic information. science.govscience.gov

Geometry Optimization and Electronic Structure Prediction

Theoretical geometry optimization of thiourea (B124793) derivatives is a critical first step in computational analysis. For the related compound, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, DFT calculations using the 6-311++G(d,p) basis set have been employed to determine the molecule's ground state structural and spectroscopic data. science.gov These theoretical calculations of bond parameters are found to be in good agreement with experimental results obtained from single-crystal X-ray diffraction analysis. science.govresearchgate.net This concordance between theoretical predictions and experimental data validates the computational model and provides a reliable foundation for further analysis of the electronic structure. Such studies have also been successfully applied to other related thiourea and heterocyclic compounds, demonstrating the robustness of DFT in predicting molecular geometries. tandfonline.comresearchgate.net

Calculation of Spectroscopic Parameters

DFT calculations are also extensively used to predict spectroscopic parameters, such as vibrational frequencies and chemical shifts, which are crucial for the interpretation of experimental spectra. For 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, isotropic chemical shifts for ¹³C and ¹H NMR were calculated using the gauge-invariant atomic orbital (GIAO) method. science.govresearchgate.net The complete assignments of all vibrational modes were performed based on the total energy distributions (TED). science.gov The theoretical calculations of harmonic vibration frequencies and nuclear magnetic resonance data show good agreement with experimental FT-IR and NMR spectroscopic results. science.gov This synergy between computational and experimental spectroscopy is vital for the accurate structural elucidation of complex organic molecules. researchgate.netresearchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, provides insights into the molecule's electronic properties and charge transfer characteristics.

For a derivative of the title compound, the HOMO-LUMO energy gap was calculated to be 3.5307 eV. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of charge transfer within the molecule. dntb.gov.ua This analysis is fundamental in predicting how the molecule will interact with other species and its potential for various chemical reactions. The table below summarizes the calculated HOMO-LUMO energies and the energy gap for a representative thiourea derivative.

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.5307 researchgate.net |

Prediction of Reactive Sites and Electrophilic Attack Susceptibility

The prediction of reactive sites within a molecule is crucial for understanding its chemical behavior and for designing new synthetic pathways. Fukui functions, which are based on electron density, are calculated to identify sites that are susceptible to nucleophilic, electrophilic, or radical attack. For thiourea derivatives, these calculations, combined with the analysis of frontier molecular orbitals, help in pinpointing the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. researchgate.net The molecular electrostatic potential map also serves as a valuable tool in this regard, visually representing the charge distribution and highlighting areas prone to electrophilic attack. science.govscience.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and to predict its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, attractive to electrophiles and nucleophiles.

In the study of thiourea derivatives, MEP maps are used to quantitatively measure the active sites within the molecule. science.govscience.gov The analysis helps to identify the locations that are most likely to be involved in electrophilic attacks. science.govscience.gov For instance, in related compounds, the negative potential regions, often localized around electronegative atoms like oxygen and sulfur, indicate the preferred sites for electrophilic interaction. Conversely, positive potential regions, typically found around hydrogen atoms attached to heteroatoms, suggest sites for nucleophilic attack. This visual representation of reactivity is a powerful guide for understanding intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound were not found, the methodology has been applied to broader classes of thiourea derivatives to understand their therapeutic potential. science.govconicet.gov.ar

QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined biological activities. researchgate.net For thiourea derivatives, QSAR studies have been employed to develop models for activities such as anti-hepatitis C virus activity. science.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent therapeutic agents. The development of robust QSAR models, validated through internal and external statistical methods, is a crucial step in modern drug discovery and development. science.gov

Molecular Docking Studies with Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for the compound this compound. While the broader class of thiourea derivatives has been the subject of numerous computational and molecular modeling investigations to explore their interactions with various biological targets, research focusing explicitly on the binding modes of this compound is not publicly available at this time.

Thiourea and its derivatives are known to interact with a wide range of biological macromolecules, often through hydrogen bonding and hydrophobic interactions. The presence of the thiocarbonyl group (C=S) and the N-H moieties in the thiourea core allows for significant hydrogen bond donor and acceptor capabilities. The substituted phenyl ring in this compound, with its chloro and hydroxyl groups, would further influence its electronic properties and potential interactions within a protein's active site.

In the absence of direct research, any discussion on the potential binding of this compound to specific biological targets would be purely speculative. Computational studies on analogous compounds suggest that the hydroxyl and chloro substituents on the phenyl ring, along with the thiourea functional group, would be key determinants in its binding affinity and selectivity for any given protein.

Future molecular docking studies would be invaluable in elucidating the potential biological activities of this compound. Such research would involve the use of computational software to predict the most favorable binding orientation of the molecule within the three-dimensional structure of a target protein. The results, typically expressed as a docking score or binding energy, would provide insights into the strength of the interaction. Furthermore, these studies would identify the key amino acid residues involved in the binding, offering a molecular basis for its potential mechanism of action.

Given the pharmacological interest in thiourea derivatives, it is anticipated that future research endeavors will include computational investigations into the specific interactions of this compound with various enzymes and receptors, thereby shedding light on its therapeutic potential.

Coordination Chemistry and Metal Complexation

Ligand Characteristics of (5-Chloro-2-hydroxyphenyl)thiourea and Analogues

The ligating behavior of this compound is defined by its capacity for chelation and the specific atoms that donate electron pairs to a metal center. The presence of the thiourea (B124793) group (-NH-C(S)-NH-) alongside a hydroxyl group (-OH) on the phenyl ring provides multiple potential coordination sites.

Thiourea derivatives can exhibit various chelation modes. They can act as monodentate ligands, typically binding through the sulfur atom. nih.govmdpi.com However, the presence of other functional groups, as in this compound, allows for polydentate coordination. uobasrah.edu.iq The ability of a ligand to bind to a single metal ion through two or more donor atoms simultaneously is known as chelation, often leading to more stable complexes. csbsju.edu

Depending on the reaction conditions and the metal ion, this compound can potentially bind in several ways:

Monodentate: Coordination occurs solely through the sulfur atom of the thiocarbonyl group (C=S). This is a common mode for simple thiourea ligands. nih.govmdpi.com

Bidentate: The ligand can form a chelate ring by coordinating through two donor atoms. For this compound, this could involve:

The sulfur of the thiocarbonyl group and the oxygen of the deprotonated hydroxyl group (S, O coordination). This is seen in related N,N-dialkyl-N'-benzoylthiourea complexes with Cu(II) and Ni(II). nih.gov

The sulfur atom and one of the nitrogen atoms of the thiourea moiety (S, N coordination). This bidentate N,S chelation forms a stable four-membered ring and has been observed in rhenium and ruthenium complexes. nih.govnih.govacs.orgnih.gov

The formation of a stable six-membered ring through intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of an acyl group is a known feature in acyl thiourea complexes, which influences the ligand's conformation for coordination. cardiff.ac.uk

The choice of donor atom in thiourea derivatives is influenced by the principle of Hard and Soft Acids and Bases (HSAB). The soft sulfur atom is generally the preferred coordination site for soft metal ions like Au(I), Ag(I), and Pd(II). acs.orgnih.govresearchgate.net The harder oxygen and nitrogen atoms can coordinate to harder metal ions. uobasrah.edu.iq

Sulfur (S): The thiocarbonyl sulfur is the most common donor atom in thiourea ligands, readily coordinating to a wide range of transition metals. uobasrah.edu.iqnih.gov In ruthenium(II) arene complexes and palladium(II) complexes, coordination is often observed through the sulfur atom. nih.govmdpi.comresearchgate.net

Oxygen (O): The phenolic oxygen in the 2-position becomes a potent donor atom upon deprotonation. Bidentate coordination involving both the sulfur and the hydroxyl oxygen (S,O-chelation) has been reported for related N-acylthiourea complexes. nih.gov

Nitrogen (N): The nitrogen atoms of the thiourea group can also participate in coordination. In some high-valent transition metal complexes, such as those with Rhenium(V), the ligand coordinates through a deprotonated thiourea nitrogen along with the thiocarbonyl sulfur, forming an N,S chelate. nih.govnih.govacs.org In other cases, infrared spectroscopy has indicated coordination through nitrogen by observing shifts in the C=N stretching frequency. uobasrah.edu.iq

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogues typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. uobasrah.edu.iqnih.govksu.edu.tr The resulting complexes are then characterized to determine their structure and properties.

A diverse range of transition metal complexes with thiourea-based ligands has been synthesized and studied.

Ni(II), Cu(II), Co(II): Complexes of these first-row transition metals with various thiourea derivatives have been extensively prepared. uobasrah.edu.iqrsc.org For instance, reactions of N,N-dialkyl-N'-3-chlorobenzoylthiourea with Ni(II) and Cu(II) acetates yield complexes where the ligand coordinates through sulfur and oxygen atoms. nih.gov Depending on the specific ligand and metal, geometries such as octahedral for Ni(II) and Co(II) or trigonal bipyramidal for Cu(II) have been proposed and confirmed by X-ray crystallography. uobasrah.edu.iq A series of complexes with a ligand containing the 5-chloro-2-hydroxyphenyl moiety resulted in octahedral structures for Co(II) and Cu(II). researchgate.net

Ru(III): While many reported complexes are of Ru(II), they provide insight into potential Ru(III) coordination. Ru(II)(η⁶-arene) complexes with thiourea derivatives have been synthesized, often showing monodentate coordination through the sulfur atom, resulting in a "piano-stool" geometry. nih.govmdpi.comresearchgate.net Other studies on sulfonyl-substituted thiourea ligands with Ru(II) reveal bidentate S,N-coordination, leading to linkage isomerism. nih.gov

Pd(II): Palladium(II) complexes with thiosemicarbazones, which are structurally related to thioureas, have been synthesized by reacting K₂PdCl₄ with the ligand. nih.gov These complexes are typically four-coordinate with a square planar geometry, where the ligand acts as a neutral bidentate N,S donor. nih.gov

Au(I) and Ag(I): Gold(I) and Silver(I) readily form complexes with S-donor ligands like thioureas. acs.orgnih.govsigmaaldrich.com Synthesis can be achieved by reacting the thiourea ligand with gold(I) or silver(I) precursors. nih.govmdpi.com Depending on the stoichiometry and other ligands present, linear or three-coordinate geometries can be adopted. nih.govrsc.org

Re(V): Neutral oxorhenium(V) complexes have been successfully synthesized using multidentate thiourea-containing ligands. nih.govnih.govacs.orgdntb.gov.ua These syntheses often involve a ligand exchange reaction with a Re(V)O precursor. nih.govacs.org The resulting complexes typically exhibit a pseudo-square-pyramidal geometry with the thiourea moiety acting as a bidentate N,S-chelator in the basal plane. nih.govnih.govacs.org

Table 1: Examples of Metal Complexes with Thiourea Analogues and Their Characterized Geometries

| Metal Ion | Ligand Type | Coordination Mode | Geometry | Reference(s) |

|---|---|---|---|---|

| Ni(II), Co(II) | N-acyl-N',N'-dialkylthiourea | Bidentate (S, N) | Octahedral | uobasrah.edu.iq |

| Cu(II) | N,N'-substituted thiourea | Bidentate (S, N) | Trigonal Bipyramidal | uobasrah.edu.iq |

| Cu(II), Ni(II) | N,N-dialkyl-N'-benzoylthiourea | Bidentate (S, O) | Square Planar | nih.gov |

| Ru(II) | Acyl/aroyl thiourea | Monodentate (S) | "3-legged piano-stool" | nih.gov |

| Ru(II) | Sulfonyl-substituted thiourea | Bidentate (S, N) | Distorted Octahedral | nih.gov |

| Au(I) | Phosphine-thiourea | Monodentate (P) or Bidentate (P, S) | Linear or T-shaped | nih.gov |

| Ag(I) | Phosphine-thiourea | Bidentate (P, S) | Distorted Tetrahedral | nih.gov |

| Re(V) | Thiol-amide-thiourea | Tetradentate (S, N, N, S) | Pseudo-square-pyramidal | nih.govdntb.gov.ua |

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of these coordination compounds. uobasrah.edu.iqrsc.orgresearchgate.net

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the donor atoms. Coordination through the thiocarbonyl sulfur is often confirmed by a shift in the ν(C=S) band. Similarly, shifts in ν(C=N) and ν(N-H) bands can indicate coordination through nitrogen. uobasrah.edu.iq In complexes of a ligand containing the 5-chloro-2-hydroxyphenyl group, changes in the ν(O-H) band suggest the involvement of the hydroxyl group in coordination. researchgate.net

NMR Spectroscopy (¹H, ¹³C): NMR provides detailed information about the ligand's structure in solution. Upon complexation, chemical shifts of protons and carbons near the coordination site are affected. For instance, a downfield shift for the C=S carbon signal in ¹³C NMR is indicative of coordination through the sulfur atom. researchgate.netresearchgate.net

UV-Visible Spectroscopy: This method helps in understanding the electronic transitions within the complex and provides information about the coordination geometry. For example, specific d-d transitions observed in the UV-Vis spectrum helped propose an octahedral geometry for Ni(II) and Co(II) complexes. uobasrah.edu.iq

Crystallographic Analysis:

Advanced Applications of Metal-Thiourea Complexes

The unique structural and electronic properties of metal complexes derived from thiourea ligands have led to their exploration in various advanced applications.

Catalysis: Thiourea-metal complexes are utilized as catalysts in organic synthesis. Ruthenium(II) arene complexes with thiourea ligands, for example, have been investigated for the transfer hydrogenation of aldehydes and ketones. nih.gov

Biological Activity: A significant area of research is the biological application of these complexes.

Anticancer Agents: Many thiourea-metal complexes exhibit promising anticancer properties. nih.govnih.gov Gold(I) and silver(I) complexes with phosphine-thiourea ligands have shown significant cytotoxicity against various cancer cell lines. nih.govmdpi.com The mechanism of action for some gold(I)-thiourea complexes involves the potent inhibition of the enzyme thioredoxin reductase (TrxR), which is crucial for cellular redox balance. nih.govnih.gov

Enzyme Inhibition: Beyond anticancer activity, these complexes are explored as specific enzyme inhibitors. Ruthenium(II) arene complexes containing thiourea derivatives have been tested for their ability to inhibit urease. mdpi.com

Materials Science: The ability of thioureas to form stable complexes makes them useful in materials science and as reagents for metal ion separation. uobasrah.edu.iq

The diverse coordination behavior and resulting applications underscore the importance of this compound and its analogues as versatile building blocks in modern inorganic and medicinal chemistry.

Catalytic Applications

The catalytic activity of metal complexes is intrinsically linked to the nature of the ligand, which influences the electronic environment and steric accessibility of the metal center. While the specific catalytic applications of metal complexes derived from this compound are not extensively documented in the reviewed scientific literature, the broader class of thiourea-metal complexes has demonstrated significant catalytic potential in a variety of organic transformations.

Thiourea derivatives can act as ancillary ligands, stabilizing the metal center and promoting its catalytic activity. For instance, palladium complexes bearing thiourea ligands have been investigated for their catalytic activity in oxidation reactions. The electrochemical oxidation of thiourea itself at a palladium electrode has been studied, indicating the role of the metal surface in facilitating the reaction. nih.gov This suggests that palladium complexes of substituted thioureas like this compound could potentially catalyze oxidation reactions.

Furthermore, bifunctional thiourea catalysts, which possess both a thiourea moiety for electrophile activation and a basic group for nucleophile activation, have been developed for asymmetric catalysis. jst.go.jp While these are typically organocatalysts, the principle of cooperative activation can be extended to metal complexes where the thiourea ligand and the metal center work in concert. The presence of the hydroxyl group in this compound could allow for its deprotonation and coordination to a metal center, creating a bifunctional metal complex with potential applications in reactions such as Michael additions and aza-Henry reactions. jst.go.jp

The catalytic oxidation of thiourea has also been explored at alumina-modified platinum electrodes, demonstrating the influence of the support material on the catalytic process. mdpi.comresearchgate.net This highlights the potential for developing heterogeneous catalysts based on metal complexes of this compound immobilized on solid supports.

Although direct research on the catalytic applications of this compound metal complexes is limited, the established catalytic activity of related thiourea-metal systems provides a strong rationale for future investigations in this area.

Bioimaging and Sensor Development

The development of fluorescent chemosensors for the detection of biologically and environmentally important metal ions is a burgeoning field of research. Thiourea derivatives have emerged as promising platforms for the design of such sensors due to their ability to coordinate with metal ions and modulate the fluorescence properties of an appended fluorophore. nih.govacs.org The interaction of the thiourea sulfur atom with soft metal ions like Hg(II), Cd(II), and Zn(II) can lead to a "turn-on" fluorescence response, making them valuable for bioimaging applications. acs.orgnih.govresearchgate.net

The general principle behind these sensors involves the photoinduced electron transfer (PET) mechanism, where the thiourea moiety quenches the fluorescence of a nearby fluorophore. nih.gov Upon coordination of a metal ion to the thiourea group, the PET process is inhibited, resulting in a significant enhancement of the fluorescence signal. nih.gov The selectivity and affinity of these sensors can be tuned by modifying the substituents on the thiourea ligand. nih.gov

While specific studies on this compound as a fluorescent sensor are not prevalent, the structural motifs present in this ligand are highly relevant. The hydroxyphenyl group can participate in metal binding and also influence the photophysical properties of the system. Research on thiophene-based chemosensors, which also utilize sulfur for metal coordination, demonstrates the versatility of this approach for detecting a range of cations. nih.gov

A key advantage of thiourea-based sensors is their ability to function in aqueous media and their general insensitivity to pH changes, which is crucial for biological applications. nih.gov Furthermore, these sensors have been successfully employed for imaging metal ion concentrations in living cells, showcasing their practical utility in cell biology. acs.orgnih.govresearchgate.net

Table 1: Examples of Thiourea-Based Fluorescent Chemosensors and their Properties

| Chemosensor Name | Target Metal Ion(s) | Fluorescence Response | Key Features |

| Naphthalimide-appended thioureas | Hg(II) | Turn-on | Functional in aqueous media, unresponsive to pH changes. nih.gov |

| Thiourea-naphthalimide conjugates | Zn(II), Cd(II), Hg(II) | Turn-on | Higher affinity for Zn(II) and Cd(II) compared to earlier probes. acs.orgnih.govresearchgate.net |

| Rhodamine-based thiourea sensors | Hg(II) | Turn-on | High sensitivity and selectivity in aqueous environments. researchgate.net |

The data presented in Table 1, derived from studies on various thiourea derivatives, underscores the potential of this compound to serve as a valuable component in the design of novel fluorescent chemosensors for bioimaging and environmental monitoring.

Enhanced Biological Activities of Metal-Coordinated Species

It is a well-established principle in medicinal inorganic chemistry that the coordination of an organic ligand to a metal ion can lead to a significant enhancement of its biological activity. mdpi.comresearchgate.net This synergistic effect arises from several factors, including changes in the lipophilicity, steric hindrance, and electronic properties of the ligand upon complexation, which can facilitate cell uptake and interaction with biological targets. Thiourea derivatives and their metal complexes have been extensively studied for a range of biological applications, including as antimicrobial and anticancer agents. researchgate.netnih.gov

The coordination of thiourea ligands to metal ions often leads to a marked increase in their antimicrobial activity compared to the free ligand. researchgate.net This is attributed to the increased lipophilicity of the complex, which allows for better penetration through the microbial cell wall. Once inside the cell, the metal ion can be released and exert its toxic effects, or the complex as a whole can interfere with essential cellular processes.

In the context of anticancer activity, metal complexes of thiourea derivatives have shown promising results. mdpi.comresearchgate.net For instance, gold(I) and silver(I) complexes of thiourea ligands have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net The mechanism of action is often multifactorial and can involve the inhibition of key enzymes like thioredoxin reductase, induction of oxidative stress, and interaction with DNA. mdpi.com The nature of the metal ion and the substituents on the thiourea ligand play a crucial role in determining the cytotoxic potency and selectivity of the complex. mdpi.comresearchgate.net

While specific studies on the biological activities of metal complexes of this compound are limited, research on analogous compounds provides valuable insights. For example, silver(I) complexes with dipeptide ligands have shown that the ligand can act as a delivery system for the active Ag+ ion, leading to enhanced antimicrobial effects. nih.gov Similarly, the biological potential of transition metal complexes with thiosemicarbazone ligands, which share structural similarities with thioureas, has been extensively explored, with coordination to metals like zinc and copper leading to enhanced anti-tuberculosis and anticancer activities. nih.gov

Table 2: Comparison of Biological Activity of a Thiourea Ligand and its Metal Complex

| Compound | Target Organism/Cell Line | Measured Activity (e.g., MIC, IC50) | Reference |

| Thiourea Ligand T1 | HeLa, A549, Jurkat cancer cells | Moderate cytotoxicity | mdpi.comresearchgate.net |

| [Au(T1)2]OTf | HeLa, A549, Jurkat cancer cells | Significantly enhanced cytotoxicity | mdpi.comresearchgate.net |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Breast cancer cell line (MCF-7) | Moderate activity | mdpi.com |

| [PtCl2(HPMCT)2] | Breast cancer cell line (MCF-7) | Promising activity with lower IC50 | mdpi.com |

The data in Table 2 clearly illustrates the principle of enhanced biological activity upon metal coordination for thiourea-based ligands. This provides a strong impetus for the synthesis and biological evaluation of metal complexes of this compound as potential therapeutic agents.

Structure Activity Relationship Sar Studies

Impact of Halogenation on Biological Potency (e.g., Chlorine Substitution)

The presence and position of halogen atoms, particularly chlorine, on the phenyl ring of thiourea (B124793) derivatives significantly modulate their biological activity. The addition of chlorine atoms to the phenyl group has been shown to confer good antibacterial activity nih.gov. In a series of sulfur-containing thiourea and sulfonamide derivatives, 4-chlorophenyl compounds displayed a broad array of cytotoxic activities against various cancer cell lines nih.gov. Specifically, the 4-chloro derivative 28 was identified as the most potent cytotoxic compound against the HuCCA-1 cell line nih.gov.

Influence of the Hydroxyphenyl Moiety on Biological Interactions

The hydroxyphenyl group is a crucial pharmacophoric element, playing a decisive role in the biological interactions of these compounds. In a study targeting human carbonic anhydrase (hCA) isoenzymes IX and XII, the presence of a hydroxyl substituent was found to be critical for enhancing inhibitory ability nih.gov. The position of this group was also paramount; derivatives with the hydroxy substituent at the meta- and para-positions of the phenyl ring demonstrated the strongest activity against both hCA IX and hCA XII nih.gov. This suggests that the hydroxyl group likely participates in key hydrogen bonding interactions within the active site of the target enzyme, anchoring the inhibitor and contributing significantly to its binding affinity.

Effects of Substituents on the Thiourea Core (e.g., Acyl/Aroyl Groups, Pyrimidinyl Groups)

Modifications to the thiourea core itself, particularly through the addition of various substituent groups, have been extensively explored to generate derivatives with enhanced biological profiles.

Acyl/Aroyl Groups: The introduction of acyl or aroyl groups to the thiourea nitrogen atoms gives rise to 1-acyl/aroyl-3-substituted thioureas, a versatile class of compounds with a wide spectrum of biological activities nih.govrsc.org. These derivatives, with the general formula [R¹C(O)NHC(S)NR²R³], consist of a central hydrophilic part and lateral hydrophobic moieties rsc.org. This structural arrangement makes them flexible starting materials for synthesizing various heterocyclic compounds and versatile ligands for metal coordination nih.govresearchgate.net. A notable example is 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (B2884064), which has been synthesized and characterized for its structural and antimicrobial properties nih.govscience.gov. The acyl group can influence the electronic properties and conformational flexibility of the entire molecule, thereby affecting its interaction with biological targets science.gov.

Pyrimidinyl Groups: Incorporating a pyrimidine (B1678525) ring into the thiourea structure has yielded potent enzyme inhibitors. Novel sulphonyl thiourea derivatives containing a 4,6-diarylpyrimidine moiety were designed as dual inhibitors of human carbonic anhydrase isoenzymes and cancer cell lines nih.gov. Another series of pyrimidine-linked acyl thiourea derivatives was synthesized and evaluated for α-amylase and proteinase K inhibition nih.gov. SAR studies revealed that the nature and position of substituents on the peripheral phenyl ring of the pyrimidine pharmacophore strongly influenced the inhibitory activity nih.gov.

The table below presents data on the α-amylase inhibition by various pyrimidine-linked acyl thiourea derivatives, illustrating the impact of different substituents.

| Compound | Substituent R¹ (on Acyl Phenyl Ring) | Substituent R² (on Pyrimidine Phenyl Ring) | α-Amylase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6a | 4-Br | 4-CH₃ | Drastic decline in activity | nih.gov |

| 6d | 4-Cl | 4-CH₃ | 1.553 ± 0.023 | nih.gov |

| 6e | 4-F | 4-CH₃ | 1.662 ± 0.010 | nih.gov |

| 6g | 4-CH₃ | 4-CH₃ | 1.509 ± 0.039 | nih.gov |

| 6i | 4-Cl | Cyclohexyl | 1.521 ± 0.034 | nih.gov |

| 6j | 4-Cl | 4-CH₃ | Strongest activity in series | nih.gov |

Positional Effects of Substituents on Efficacy

The specific placement of substituents on the aromatic rings is a critical determinant of biological efficacy. Studies have consistently shown that the isomeric position of a group can dramatically alter the activity of the compound. For instance, the presence of electron-withdrawing atoms on the benzene (B151609) ring attached to the thiourea can increase antibacterial activity, with this effect being particularly pronounced for substituents in the meta- and para-positions nih.gov.

This principle was also observed in the inhibition of carbonic anhydrases, where meta- and para-hydroxy-substituted derivatives showed the most potent activity nih.gov. In the case of α-amylase inhibitors, an electron-donating group at the para position of the acyl phenyl ring resulted in more prominent potency compared to an ortho-positioned methyl group nih.gov. These findings highlight the importance of a precise spatial arrangement of functional groups to achieve optimal interaction with the binding pocket of a biological target.

Computational Approaches to SAR Prediction and Validation

Computational chemistry has become an indispensable tool for elucidating and predicting the SAR of thiourea derivatives, guiding the rational design of new and more potent compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For thiourea derivatives, QSAR models have successfully predicted anti-HCV and anticancer activities. nih.govnih.gov These models have identified key molecular descriptors that govern bioactivity, including hydrophobicity, conformational flexibility, and steric effects nih.gov. Other important properties identified through QSAR for anticancer activity include mass, polarizability, electronegativity, and the energy of the highest occupied molecular orbital (E-HOMO) nih.govresearchgate.net.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. researchgate.netresearchgate.net Docking studies on thiourea derivatives have provided crucial insights into their binding modes. For example, docking has shown that acyl thiourea derivatives can interact with DNA via groove binding nih.gov. It has also been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between thiourea derivatives and target enzymes like neuraminidase and DNA gyrase subunit B. nih.govnih.gov These studies help to validate experimental findings and explain the observed SAR at a molecular level.

Other Computational Methods: Beyond QSAR and docking, other methods are also employed. Density Functional Theory (DFT) has been used to calculate the structural and spectroscopic parameters of thiourea derivatives, showing good agreement with experimental results nih.gov. Molecular dynamics (MD) simulations have been used to validate the stability of ligand-receptor complexes predicted by docking, providing a more dynamic picture of the interaction over time researchgate.net.

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Novel (5-Chloro-2-hydroxyphenyl)thiourea Analogues

The foundation of future research lies in the strategic design and synthesis of new analogues of this compound. This approach aims to systematically modify the core structure to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. Key to this endeavor is the introduction of diverse substituents and the exploration of various synthetic pathways.

For instance, the synthesis of novel sulphonyl thiourea (B124793) derivatives incorporating 4,6-diarylpyrimidine rings has been achieved through a one-pot procedure. nih.gov This methodology involves reacting appropriately substituted aromatic or heteroaromatic amines with isothiocyanates, leading to a library of compounds with potential biological activities. nih.gov The rationale behind such designs often stems from the known inhibitory activities of similar compounds against various enzymes.

In-Depth Mechanistic Studies at the Cellular and Molecular Levels

A deeper understanding of how this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. This necessitates comprehensive mechanistic studies at both the cellular and molecular levels. Researchers will likely focus on identifying specific protein targets and elucidating the signaling pathways that are modulated by these compounds.

Techniques such as in-silico studies, which can predict the binding modes and interactions of these molecules with their targets, will be instrumental. For example, computational docking studies can help visualize how a thiourea derivative might fit into the active site of an enzyme, providing insights into the structural basis of its inhibitory activity.

Exploration of New Therapeutic Targets and Applications

While existing research has highlighted the potential of thiourea derivatives in areas such as cancer and infectious diseases, future investigations will aim to uncover new therapeutic applications. This involves screening these compounds against a broader range of biological targets.

A significant area of interest is the inhibition of carbonic anhydrase (CA) isoforms, particularly those associated with tumorigenesis like hCA IX and hCA XII. nih.gov The overexpression of these enzymes in hypoxic tumors makes them attractive targets for the development of novel anticancer therapies. nih.gov By designing thiourea derivatives that selectively inhibit these tumor-associated CA isoforms, researchers hope to develop more effective and targeted cancer treatments. The cytotoxic activities of promising compounds are often evaluated against various cancer cell lines, such as human breast adenocarcinoma (MCF-7), to identify potential drug candidates. nih.gov

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of synthetic chemistry plays a pivotal role in the future of this compound research. A key focus will be on the development of more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact.

Integration of Advanced Computational Techniques for Predictive Design

The integration of advanced computational techniques is set to revolutionize the design and discovery of new this compound analogues. In-silico tools, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, will be increasingly employed to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized.

Q & A

Basic: What are the established synthesis routes and characterization methods for (5-Chloro-2-hydroxyphenyl)thiourea?

Answer:

The compound is synthesized via nucleophilic addition-elimination between 2-amino-4-chlorophenol and benzoyl isothiocyanate in anhydrous acetone under reflux. Key steps include:

Reaction conditions : Stirring at 60°C for 4 hours under nitrogen atmosphere.

Purification : Recrystallization from ethanol yields pure product.

Characterization :

- FT-IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹).

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and hydroxyl proton (δ 10.2 ppm). ¹³C NMR confirms thiocarbonyl resonance at ~180 ppm.

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the structure .

Basic: What are the solubility and stability properties of this compound under laboratory conditions?

Answer:

- Solubility :

- Water : Moderate solubility (~5–10 g/L at 25°C), influenced by pH due to phenolic hydroxyl group.

- Organic solvents : Highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol (up to 50 g/L).

- Stability :

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Potential thyroid disruption and skin sensitization (common to thiourea derivatives).

- Handling :

Advanced: How does this compound modulate mitochondrial apoptosis pathways in cancer cells?

Answer:

Mechanistic studies reveal:

Mitochondrial depolarization : Reduces ΔψM by ~60% (JC-1 assay), triggering cytochrome c release.

Bcl-2 regulation : Downregulates anti-apoptotic Bcl-2 by 40–50% (Western blot), activating caspase-9/-3.

Experimental design :

- Use 10–50 µM concentrations in in vitro assays (MTT/flow cytometry).

- Validate specificity via siRNA knockdown of apoptosis-related genes (e.g., BAX) .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation.

- Refinement : SHELXL software for anisotropic displacement parameters and hydrogen-bond modeling.

- Validation :

Advanced: Can this compound be optimized for selective metal recovery or environmental remediation?

Answer:

- Metal binding : Thiourea moiety coordinates with Au(I)/Ag(I) (log K ~8–10).

- Leaching optimization :

- Test in acidic thiourea-Fe³⁺ systems (pH 1–2) for gold extraction (efficiency ~85%).

- Monitor thiourea consumption via UV-Vis (λmax = 240 nm).

- Environmental trade-offs : Balance leaching efficiency against thiourea’s ecotoxicity (EC₅₀ ~10 mg/L for aquatic organisms) .

Advanced: How to address contradictions in spectroscopic data during structural analysis?

Answer:

- Scenario : Discrepancy between NMR and FT-IR data (e.g., unexpected C=O peaks).

- Resolution steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.